3-(4-Fluoro-2-methylphenyl)propanoic acid

Medicinal Chemistry Physicochemical Property Lipophilicity

3-(4-Fluoro-2-methylphenyl)propanoic acid (CAS 166251-34-9) features a critical ortho-methyl group adjacent to the propanoic acid chain—a substitution absent in common analogs like 3-(4-fluorophenyl)propanoic acid. This steric element alters conformational flexibility, electron density, and lipophilicity (LogP ~2.15), directly impacting synthetic reactivity, target binding, and ADME. A validated core of a high-affinity NRF2 activator (IC₅₀ 55 nM), it is a privileged scaffold for KEAP1-NRF2 SAR programs. Supported by a patent-disclosed, scalable hydrogenation route (77% isolated yield). Replacing this with simpler mono-substituted analogs risks yield loss and re-optimization costs.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 166251-34-9
Cat. No. B065773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-methylphenyl)propanoic acid
CAS166251-34-9
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)CCC(=O)O
InChIInChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
InChIKeyRQWSZWRPIFYZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-2-methylphenyl)propanoic acid (CAS 166251-34-9): A Fluorinated Phenylpropanoic Acid Building Block


3-(4-Fluoro-2-methylphenyl)propanoic acid (CAS 166251-34-9) is a fluorinated aromatic carboxylic acid building block with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . It features a propanoic acid chain attached to a phenyl ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The compound is a solid at room temperature with a reported melting point range of 117-119°C and is commercially available at purities of ≥95% . The presence and specific positioning of the fluorine and methyl substituents influence the compound's physicochemical properties, including its calculated LogP of approximately 2.15, and its potential utility as an intermediate in the synthesis of more complex pharmaceutical candidates [1].

Why 3-(4-Fluoro-2-methylphenyl)propanoic Acid Cannot Be Casually Substituted: The Impact of Ortho-Methyl Substitution


While several phenylpropanoic acid derivatives exist, 3-(4-fluoro-2-methylphenyl)propanoic acid possesses a unique substitution pattern that differentiates it from common analogs like 3-(4-fluorophenyl)propanoic acid (CAS 459-31-4) and 3-(4-methylphenyl)propanoic acid (CAS 1505-50-6). The key differentiator is the ortho-methyl group relative to the propanoic acid chain. This substitution introduces steric hindrance and alters the compound's conformational flexibility and electron density, which can profoundly impact its reactivity in subsequent synthetic steps, its binding affinity to biological targets, and its overall physicochemical profile, including lipophilicity . Consequently, substituting it with a simpler analog lacking this ortho-methyl group risks significant changes in the yield and selectivity of chemical reactions, or the potency and metabolic stability of final drug candidates, making direct replacement without re-optimization infeasible .

Procurement-Relevant Comparative Data for 3-(4-Fluoro-2-methylphenyl)propanoic Acid vs. Analogs


Physicochemical Differentiation: Increased Lipophilicity (LogP) vs. Non-Methylated and Non-Fluorinated Analogs

The calculated partition coefficient (LogP) for 3-(4-fluoro-2-methylphenyl)propanoic acid is 2.15 [1]. This represents a measurable increase in lipophilicity compared to the non-methylated analog 3-(4-fluorophenyl)propanoic acid (calculated LogP ~1.7) and a significant increase over the non-fluorinated analog 3-(4-methylphenyl)propanoic acid (calculated LogP ~1.5) [2]. The combined presence of both the 4-fluoro and 2-methyl substituents contributes additively to this increased hydrophobicity.

Medicinal Chemistry Physicochemical Property Lipophilicity

Patent-Derived Synthesis: A Validated, High-Yield Hydrogenation Route

A scalable and efficient synthetic route for 3-(4-fluoro-2-methylphenyl)propanoic acid is detailed in US Patent US09193689B2, which describes the hydrogenation of the corresponding acrylic acid precursor . The patented procedure involves treating (E)-3-(4-fluoro-2-methylphenyl)acrylic acid (13 g, 72.22 mmol) with PtO₂ (250 mg) in ethanol under 30 psi of H₂ for 3 hours, yielding the target compound as an off-white solid in 77% isolated yield (10 g) . This method provides a validated, reproducible, and high-yielding synthetic entry point for researchers requiring multi-gram quantities.

Organic Synthesis Process Chemistry Hydrogenation

Potency of a Derived NRF2 Activator (US10144731) - A Proxy for the Core Scaffold's Utility

The 3-(4-fluoro-2-methylphenyl)propanoic acid scaffold is a core component of a potent NRF2 activator disclosed in US Patent US10144731 (Example 238) [1]. While the exact compound is a more complex derivative, its activity provides a class-level inference for the value of this specific phenylpropanoic acid substructure. The derivative, 3-(4-Fluoro-2-methylphenyl)-3-(4-methyl-3-(((R)-4-methyl-1,1-dioxido-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepin-2-yl)methyl)phenyl)propanoic acid, exhibits an IC₅₀ of 55 nM for disrupting the KEAP1-NRF2 protein-protein interaction [1].

Biological Activity NRF2 Activation KEAP1

Key Research & Industrial Use Cases for 3-(4-Fluoro-2-methylphenyl)propanoic Acid


Medicinal Chemistry: Building Block for Optimizing Lipophilicity in Lead Compounds

Medicinal chemists seeking to improve the membrane permeability of a lead series can utilize 3-(4-fluoro-2-methylphenyl)propanoic acid as a key building block. The combined 4-fluoro and 2-methyl substitution provides a defined, experimentally validated increase in lipophilicity (calculated LogP of 2.15) compared to non-substituted or mono-substituted phenylpropanoic acid analogs, which is a critical parameter for achieving desirable ADME (Absorption, Distribution, Metabolism, Excretion) properties [1].

Process Chemistry: Reliable Intermediate for Scale-Up Synthesis

For process chemists requiring multi-gram to kilogram quantities, 3-(4-fluoro-2-methylphenyl)propanoic acid is a valuable intermediate. Its synthesis is supported by a patent-disclosed, robust hydrogenation procedure from the corresponding acrylic acid that proceeds with a 77% isolated yield . This validated method offers a clear, reproducible, and scalable advantage over ad hoc or lower-yielding synthetic strategies, reducing development time and cost for large-scale projects.

Chemical Biology: Scaffold for Developing KEAP1-NRF2 Pathway Modulators

Researchers focused on the KEAP1-NRF2 pathway, a master regulator of the antioxidant response, can use this compound as a starting point for synthesizing novel probes or therapeutic candidates. The 3-(4-fluoro-2-methylphenyl)propanoic acid core is a proven component of a high-affinity NRF2 activator (IC₅₀ = 55 nM), establishing its utility as a 'privileged scaffold' in this target class [2]. Procurement of this specific building block enables direct exploration of SAR (Structure-Activity Relationship) around this chemotype.

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